molecular formula C13H15ClFNO4S B2909687 Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate CAS No. 2382476-87-9

Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B2909687
CAS No.: 2382476-87-9
M. Wt: 335.77
InChI Key: FOYVSUZSQADLKJ-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a chlorosulfonylmethyl group and a fluorine atom, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrrolidine derivative with chlorosulfonylmethyl fluoride under controlled conditions to introduce the chlorosulfonylmethyl group. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the generated hydrogen chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding a simpler pyrrolidine derivative.

    Oxidation Reactions:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, reduced pyrrolidine compounds, and oxidized intermediates with enhanced functionality.

Scientific Research Applications

Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S,4S)-2-(chloromethyl)-4-fluoropyrrolidine-1-carboxylate: Lacks the sulfonyl group, resulting in different reactivity and applications.

    Benzyl (2S,4S)-2-(sulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate:

Uniqueness

Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of both the chlorosulfonyl and fluorine groups, which confer distinct reactivity and stability. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

IUPAC Name

benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO4S/c14-21(18,19)9-12-6-11(15)7-16(12)13(17)20-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYVSUZSQADLKJ-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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